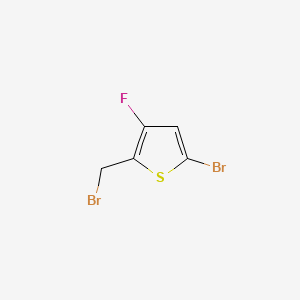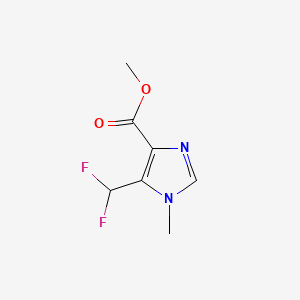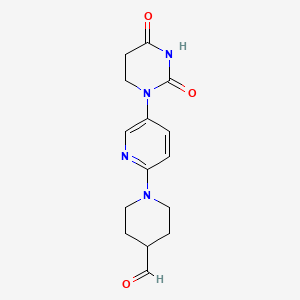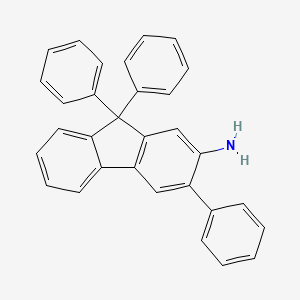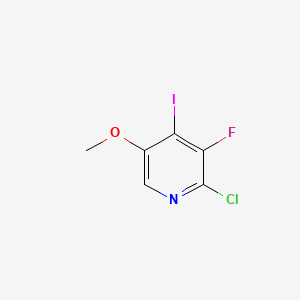
2-Chloro-3-fluoro-4-iodo-5-methoxypyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-3-fluoro-4-iodo-5-methoxypyridine is a heterocyclic aromatic compound with the molecular formula C6H4ClFINO. This compound is part of the pyridine family, which is known for its wide range of applications in pharmaceuticals, agrochemicals, and materials science. The presence of multiple halogen atoms and a methoxy group in its structure makes it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-fluoro-4-iodo-5-methoxypyridine typically involves multi-step reactions starting from simpler pyridine derivatives. One common method is the halogenation of 5-methoxypyridine, followed by selective substitution reactions to introduce the chloro, fluoro, and iodo groups.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as Suzuki-Miyaura coupling, which is known for its mild reaction conditions and functional group tolerance, can be employed to introduce the halogen atoms efficiently .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-fluoro-4-iodo-5-methoxypyridine can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms can be replaced by other functional groups through nucleophilic or electrophilic substitution.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Selectfluor®:
Palladium Catalysts: Employed in coupling reactions like Suzuki-Miyaura.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while substitution reactions can produce various functionalized pyridines .
Scientific Research Applications
2-Chloro-3-fluoro-4-iodo-5-methoxypyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in pharmaceuticals due to its unique structure.
Industry: Utilized in the production of agrochemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 2-Chloro-3-fluoro-4-iodo-5-methoxypyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of multiple halogen atoms can enhance its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-fluoro-3-methylpyridine: Another halogenated pyridine with similar properties.
3,4-Difluoropyridine: A fluorinated pyridine with different substitution patterns.
2-Fluoro-4-methylpyridine: Used in the synthesis of various bioactive compounds
Uniqueness
2-Chloro-3-fluoro-4-iodo-5-methoxypyridine is unique due to the combination of chloro, fluoro, iodo, and methoxy groups in its structure.
Properties
Molecular Formula |
C6H4ClFINO |
|---|---|
Molecular Weight |
287.46 g/mol |
IUPAC Name |
2-chloro-3-fluoro-4-iodo-5-methoxypyridine |
InChI |
InChI=1S/C6H4ClFINO/c1-11-3-2-10-6(7)4(8)5(3)9/h2H,1H3 |
InChI Key |
PXQLZKBRDYJBMP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CN=C(C(=C1I)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


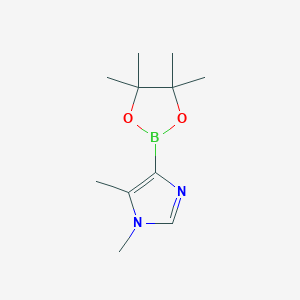
![4-Bromo-6-methylpyrrolo[2,1-f][1,2,4]triazine](/img/structure/B13919361.png)
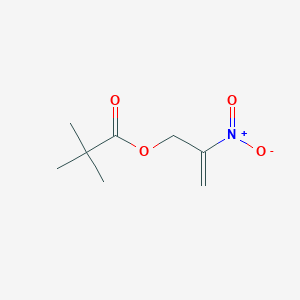
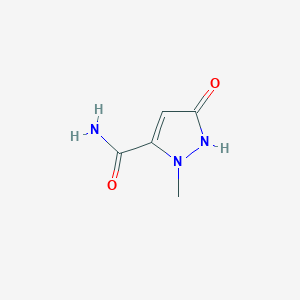
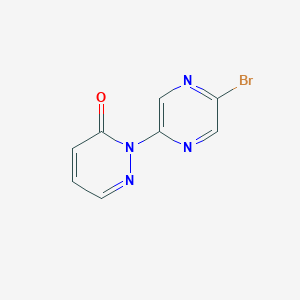
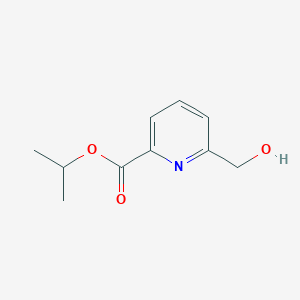
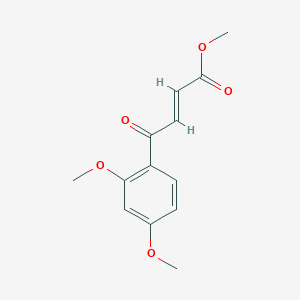

![Imidazo[1,2-B]pyridazine-7-carbonitrile](/img/structure/B13919418.png)
